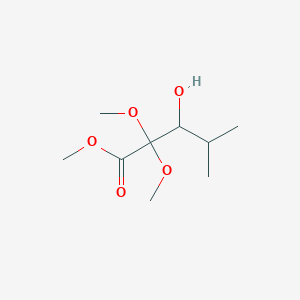
Methyl 3-hydroxy-2,2-dimethoxy-4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-hydroxy-2,2-dimethoxy-4-methylpentanoate: is an organic compound with the molecular formula C9H18O5 . It is a derivative of pentanoic acid and is characterized by the presence of hydroxy, methoxy, and methyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-2,2-dimethoxy-4-methylpentanoate can be synthesized through several methods. One common synthetic route involves the reaction of 2,2-dimethoxypropane with methyl 3-hydroxy-4-methylpentanoate under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-hydroxy-2,2-dimethoxy-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: or are typical reducing agents.
Substitution: or can be used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-hydroxy-2,2-dimethoxy-4-methylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-2,2-dimethoxy-4-methylpentanoate involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can participate in hydrogen bonding and other non-covalent interactions, influencing its biological and chemical activity .
Comparison with Similar Compounds
- Methyl 2-hydroxy-3-methylpentanoate
- Methyl 3-hydroxy-2-methylpentanoate
- Methyl 2,2-dimethoxy-4-methylpentanoate
Uniqueness: Methyl 3-hydroxy-2,2-dimethoxy-4-methylpentanoate is unique due to the presence of both hydroxy and methoxy groups on the same carbon chain. This structural feature imparts distinct chemical properties and reactivity compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and applications .
Properties
CAS No. |
57504-44-6 |
|---|---|
Molecular Formula |
C9H18O5 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 3-hydroxy-2,2-dimethoxy-4-methylpentanoate |
InChI |
InChI=1S/C9H18O5/c1-6(2)7(10)9(13-4,14-5)8(11)12-3/h6-7,10H,1-5H3 |
InChI Key |
VQZMXNWENLDADQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C(=O)OC)(OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















